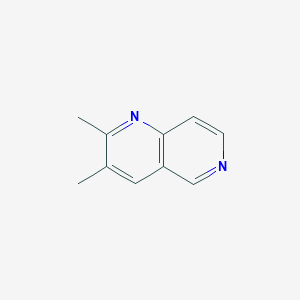

2,3-Dimethyl-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-9-6-11-4-3-10(9)12-8(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEYKNPYYAGOCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)N=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304669 | |

| Record name | 2,3-dimethyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50346-05-9 | |

| Record name | NSC166754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethyl 1,6 Naphthyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 2,3-Dimethyl-1,6-naphthyridine, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the naphthyridine core and the protons of the two methyl groups. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the nitrogen atoms and the electronic effects of the methyl substituents. These protons would typically appear in the downfield region of the spectrum, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) providing crucial information about their connectivity to neighboring protons. The protons of the two methyl groups at the C2 and C3 positions would likely appear as singlets in the upfield region, given the absence of adjacent protons to couple with. The integration of these signals would confirm the presence of three protons for each methyl group.

Carbon-13 (¹³C) NMR Analysis of the Naphthyridine Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbons in the aromatic rings are expected in the downfield region, with the carbons directly bonded to the nitrogen atoms showing characteristic shifts. The carbons bearing the methyl groups (C2 and C3) and the methyl carbons themselves will also have specific chemical shifts that are valuable for complete assignment. The quaternary carbons of the naphthyridine skeleton, those not directly bonded to any protons, can also be identified, often exhibiting lower intensity signals.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons on the naphthyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. Each cross-peak in the HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, greatly aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.edu HMBC is particularly useful for identifying quaternary carbons and for confirming the placement of the methyl groups by showing correlations from the methyl protons to the carbons of the naphthyridine core. youtube.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 9.0 | 110 - 150 |

| C2-CH₃ | 2.0 - 3.0 | 15 - 25 |

| C3-CH₃ | 2.0 - 3.0 | 15 - 25 |

| Aromatic C | - | 120 - 160 |

| Aromatic C-N | - | 140 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic C-H bonds (stretching and bending), the C=C and C=N bonds within the naphthyridine rings, and the C-H bonds of the methyl groups (stretching and bending). The positions of these bands (in cm⁻¹) are indicative of the specific functional groups present.

Raman spectroscopy , being complementary to IR, would reveal similar vibrational modes. nih.gov However, due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. A combined analysis of both IR and Raman spectra would provide a more complete picture of the vibrational framework of the molecule. nih.gov

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound (Note: Predicted frequency ranges based on typical values for aromatic and heterocyclic compounds.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C and C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| Aromatic C-H Bend | 650 - 900 | IR |

| Methyl C-H Bend | 1350 - 1470 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the π-bonding orbitals of the aromatic system to anti-bonding π* orbitals. The n → π* transitions, usually of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen atoms) to anti-bonding π* orbitals. The wavelength of maximum absorption (λmax) for these transitions provides information about the electronic structure and conjugation within the molecule. The presence of the methyl groups may cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,6-naphthyridine (B1220473).

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: Predicted absorption ranges based on the electronic properties of naphthyridine systems.)

| Electronic Transition | Predicted λmax (nm) |

| π → π | 200 - 350 |

| n → π | 300 - 400 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structural features of this compound through its fragmentation pattern. In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the exact molecular weight of the compound.

Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of the m/z values of these fragment ions can provide valuable structural information. For this compound, common fragmentation pathways may involve the loss of a methyl radical (•CH₃) or the cleavage of the naphthyridine ring system. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: The molecular formula of this compound is C₁₀H₁₀N₂. The predicted m/z values are based on this formula.)

| Ion | Predicted m/z | Possible Fragmentation |

| [M]⁺ | 158 | Molecular Ion |

| [M - CH₃]⁺ | 143 | Loss of a methyl radical |

| [M - HCN]⁺ | 131 | Loss of hydrogen cyanide |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

A comprehensive search of scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound this compound. While crystallographic data are available for various other substituted naphthyridine isomers and derivatives, the specific structural details for this compound, including its crystallographic parameters, molecular conformation in the solid state, and intermolecular interactions within the crystal lattice, have not been publicly reported.

Therefore, the following subsections on crystallographic data analysis and intermolecular interactions cannot be completed at this time due to the absence of the necessary experimental data. Further research involving the synthesis and crystallographic analysis of a single crystal of this compound would be required to provide the detailed structural information requested.

Crystallographic Data Analysis and Conformation

Detailed analysis of the molecular geometry of this compound, including precise bond lengths, bond angles, and dihedral angles, is contingent upon the successful determination of its crystal structure through single-crystal X-ray diffraction. This analysis would reveal the planarity of the naphthyridine ring system and the orientation of the methyl substituents.

Intermolecular Interactions in the Crystal Lattice

The nature of the intermolecular forces that govern the packing of this compound molecules in the solid state can only be determined from its crystal structure. Such an analysis would identify any potential hydrogen bonds, π-π stacking interactions, or other van der Waals forces that contribute to the stability of the crystal lattice.

Reactivity and Chemical Transformations of 2,3 Dimethyl 1,6 Naphthyridine

Electrophilic Aromatic Substitution Reactions

The 1,6-naphthyridine (B1220473) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the aromatic core generally resistant to electrophilic aromatic substitution (SEAr) reactions, which typically require electron-rich substrates. The nitrogen atoms withdraw electron density from the carbon atoms of the rings, deactivating them towards attack by electrophiles. Consequently, electrophilic substitution on 2,3-dimethyl-1,6-naphthyridine is expected to be challenging and require harsh reaction conditions.

The positions for potential electrophilic attack are C-4, C-5, C-7, and C-8. The directing effects of the nitrogen atoms and the methyl groups must be considered to predict the regioselectivity of such reactions. The pyridine (B92270) ring containing the two methyl groups (at C-2 and C-3) is somewhat less deactivated due to the electron-donating nature of the alkyl groups. However, direct electrophilic attack on this ring is still disfavored. The second pyridine ring is more electron-deficient. In general, electrophilic substitution on pyridine itself, when forced, proceeds primarily at the 3- and 5-positions (meta to the nitrogen). By analogy, for the 1,6-naphthyridine nucleus, positions C-5 and C-7 might be considered the most likely sites for substitution, as they are meta to one nitrogen and not at an alpha or gamma position which are more deactivated.

Nucleophilic Substitution Reactions on the Naphthyridine Ring

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it susceptible to nucleophilic attack. Nucleophilic substitution reactions are a cornerstone of pyridine and naphthyridine chemistry.

One of the most characteristic reactions of this type is the Chichibabin reaction, which involves the direct amination of the heterocyclic ring using sodium amide (NaNH₂). This reaction typically occurs at the positions alpha (α) or gamma (γ) to the ring nitrogen atoms, which are the most electron-poor. For this compound, the potential sites for Chichibabin amination are C-5 and C-7. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like intermediate, followed by the elimination of a hydride ion. While specific studies on this compound are limited, research on various 1,X-naphthyridines has demonstrated the feasibility of this transformation.

Another important class of nucleophilic substitution is the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, from the naphthyridine ring. If a halogen atom is present at one of the activated positions (e.g., C-5 or C-7), it can be readily displaced by a variety of nucleophiles. A recent methodology for the synthesis of highly substituted 1,6-naphthyridines involves the conversion of 1,6-naphthyridine-5,7-diones into highly reactive 1,6-naphthyridine-5,7-ditriflates. These ditriflates are excellent electrophiles for SNAr reactions, reacting smoothly with amine nucleophiles with regioselectivity for the C-5 position. This indicates the high reactivity of the C-5 and C-7 positions towards nucleophilic attack when a good leaving group is present.

The general reactivity for SNAr on the 1,6-naphthyridine nucleus allows for the introduction of a wide range of functional groups, as summarized in the table below.

| Position | Leaving Group | Nucleophile | Product Type |

| C-5 | -OTf | Amines (cyclic, secondary) | 5-Amino-1,6-naphthyridines |

| C-7 | -OTf | Amines | 7-Amino-1,6-naphthyridines |

| C-5, C-7 | -OTf | Various Nucleophiles | 5,7-Disubstituted-1,6-naphthyridines |

Data inferred from the reactivity of 1,6-naphthyridine ditriflates.

Oxidation and Reduction Chemistry

The nitrogen atoms of the this compound ring can be oxidized to form N-oxides using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The two nitrogen atoms, N-1 and N-6, are in different chemical environments, which leads to questions of regioselectivity.

The N-1 atom is part of a pyridine ring substituted with two electron-donating methyl groups at the adjacent C-2 and C-3 positions. These methyl groups increase the electron density on the N-1 atom, making it more nucleophilic and thus more susceptible to oxidation. However, the methyl group at C-2 may also exert some steric hindrance, potentially impeding the approach of the oxidizing agent. The N-6 atom is in a pyridine ring with no substituents.

While direct experimental evidence for the regioselectivity of N-oxidation on this compound is scarce, studies on substituted pyridines and other naphthyridine isomers can provide insight. Generally, electron-donating groups on the pyridine ring facilitate N-oxidation. For instance, the N-oxidation of 1,5-naphthyridines can be achieved chemoselectively to yield mono N-oxides. It is plausible that the oxidation of this compound would preferentially occur at the more electron-rich N-1 position, although a mixture of N-1 and N-6 oxides, as well as the di-N-oxide, might be formed depending on the reaction conditions. The synthesis of the parent 1,6-naphthyridine has been achieved from 4-aminopyridine-N-oxide, where the N-oxide is later reduced.

The aromatic rings of this compound can be reduced under various hydrogenation conditions. Catalytic hydrogenation is a common method to produce partially or fully saturated derivatives. The selective reduction of one of the two pyridine rings is a significant challenge due to the similar reactivity of both rings.

Recent studies have described orthogonal procedures for the regioselective hydrogenation of 1,6-naphthyridines to their 1,2,3,4-tetrahydro or 5,6,7,8-tetrahydro counterparts. The selectivity is controlled by the choice of catalyst; a homogeneous ruthenium precatalyst, [Ru(p-cymene)I₂]₂, or a heterogeneous palladium catalyst can direct the hydrogenation to different rings. For this compound, hydrogenation would lead to either 2,3-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridine or 2,3-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridine. The presence of the methyl groups on one ring would likely influence the regioselectivity of this reduction.

Complete reduction of the naphthyridine core to the corresponding decahydronaphthyridine can be achieved under more forcing conditions, for example, using sodium in ethanol (B145695) or platinum oxide in an acidic solution.

The reverse reaction, dehydrogenation or aromatization, is also a key transformation. Tetrahydronaphthyridines can be converted to their aromatic naphthyridine counterparts using oxidizing agents or through catalytic dehydrogenation, for example, using palladium on charcoal at elevated temperatures.

| Reaction | Catalyst/Reagent | Product |

| Selective Hydrogenation | [Ru(p-cymene)I₂]₂ or Pd/C | Tetrahydro-1,6-naphthyridines |

| Full Hydrogenation | Na/EtOH or PtO₂/H⁺ | Decahydro-1,6-naphthyridines |

| Dehydrogenation | Pd/C, heat | Aromatic 1,6-Naphthyridine |

Data based on the reactivity of the parent 1,6-naphthyridine system.

Cross-Coupling Reactions at Various Positions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become indispensable tools for the functionalization of heteroaromatic compounds. These reactions allow for the formation of carbon-carbon bonds by coupling an organometallic reagent with an organic halide or triflate.

To subject this compound to cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halogen (Cl, Br, I) or a triflate (-OTf). Halogenation of the electron-deficient naphthyridine ring can be challenging, but once achieved, the resulting halo-naphthyridines are valuable substrates for cross-coupling.

The development of methods to synthesize 1,6-naphthyridine-5,7-ditriflates from the corresponding diones has opened up efficient pathways for difunctionalization. These ditriflates can undergo sequential or one-pot reactions. For instance, an initial SNAr reaction with an amine at the C-5 position can be followed by a Suzuki coupling reaction at the C-7 position. This approach allows for the rapid construction of a library of diversely substituted 1,6-naphthyridines.

The Suzuki-Miyaura coupling typically involves the reaction of a halo- or triflate-substituted naphthyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology can be used to introduce aryl, heteroaryl, or vinyl groups at various positions on the this compound core, provided the corresponding functionalized precursor is available.

| Reaction | Substrate | Coupling Partner | Catalyst/Base | Product |

| Suzuki-Miyaura | 7-Triflate-1,6-naphthyridine | Arylboronic acid | Pd catalyst / Base | 7-Aryl-1,6-naphthyridine |

| Buchwald-Hartwig | 7-Triflate-1,6-naphthyridine | Amine | Pd catalyst / Base | 7-Amino-1,6-naphthyridine |

Table illustrates potential cross-coupling reactions based on the reactivity of 1,6-naphthyridine ditriflates.

Reactivity of the Methyl Groups

The methyl groups at the C-2 and C-3 positions of the naphthyridine ring also possess distinct reactivity. The 2-methyl group is in an alpha position to the N-1 ring nitrogen. This position is analogous to the methyl group in 2-methylpyridine (B31789) (α-picoline), which is known to have acidic protons. The electron-withdrawing effect of the nitrogen atom stabilizes the conjugate base (carbanion) formed upon deprotonation.

Consequently, the 2-methyl group of this compound is expected to undergo condensation reactions with aldehydes and other electrophiles in the presence of a strong base. This reactivity allows for the elaboration of side chains at the C-2 position.

The 3-methyl group is in a beta position to the N-1 nitrogen and is therefore less acidic and less reactive than the 2-methyl group. Its protons are not as readily abstracted by base.

Benzylic Functionalizations

The methyl groups of this compound are susceptible to functionalization through reactions that target the benzylic C-H bonds. These transformations are valuable for introducing new functional groups and building more complex molecular architectures.

One of the primary types of benzylic functionalization is oxidation . The benzylic protons can be abstracted under oxidative conditions to form reactive intermediates, which can then be converted into various oxygen-containing functional groups. For instance, treatment with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) is expected to oxidize the methyl groups. Depending on the reaction conditions, this can lead to the formation of carboxylic acids. Milder oxidizing agents could potentially yield aldehydes or alcohols. For example, benzylic oxidation of alkylarenes to carbonyl compounds is a well-known transformation in organic synthesis. nih.govmasterorganicchemistry.com

Another important benzylic functionalization is halogenation . The reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, is a common method for the selective bromination of benzylic positions. This would likely lead to the formation of 2-(bromomethyl)-3-methyl-1,6-naphthyridine or 2,3-bis(bromomethyl)-1,6-naphthyridine, depending on the stoichiometry of NBS used. These halogenated derivatives are versatile intermediates for subsequent nucleophilic substitution reactions.

The table below summarizes potential benzylic functionalization reactions of this compound based on analogous systems.

| Reagent(s) | Conditions | Potential Product(s) |

| KMnO₄, H₂O, heat | Vigorous oxidation | 1,6-Naphthyridine-2,3-dicarboxylic acid |

| SeO₂, dioxane, heat | Selective oxidation | 1,6-Naphthyridine-2-carbaldehyde-3-carboxylic acid |

| N-Bromosuccinimide (NBS), CCl₄, benzoyl peroxide | Radical bromination | 2-(Bromomethyl)-3-methyl-1,6-naphthyridine |

| N-Bromosuccinimide (NBS) (2 equiv.), CCl₄, benzoyl peroxide | Radical bromination | 2,3-Bis(bromomethyl)-1,6-naphthyridine |

Condensation Reactions Involving Methyl Protons

The acidic nature of the methyl protons in this compound makes them suitable for various condensation reactions. These reactions typically involve the deprotonation of a methyl group to form a carbanion, which then acts as a nucleophile.

Aldol-type condensations are a prominent class of such reactions. In the presence of a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), one of the methyl groups can be deprotonated. The resulting carbanion can then react with an aldehyde or ketone to form a β-hydroxyalkyl derivative. Subsequent dehydration of this intermediate can lead to the formation of a styryl-like derivative. For instance, reaction with benzaldehyde (B42025) would be expected to yield a 2-styryl-3-methyl-1,6-naphthyridine. This type of condensation is well-documented for methyl-substituted pyridines and quinolines.

The Kröhnke reaction is another powerful method for the synthesis of pyridines, which involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. researchgate.netbeilstein-journals.orgwikipedia.org While not a direct reaction of the methyl group itself, it highlights the utility of activated methyl groups on pyridine-like rings in forming new heterocyclic structures. Analogously, activation of the methyl groups of this compound, for example by conversion to the corresponding phosphonium (B103445) salts (Wittig reagents), would enable condensation with carbonyl compounds to form alkenes.

The following table outlines plausible condensation reactions involving the methyl protons of this compound.

| Reagent(s) | Conditions | Potential Product(s) |

| 1. NaNH₂, liq. NH₃2. Benzaldehyde | Base-catalyzed condensation | 2-(2-Phenylvinyl)-3-methyl-1,6-naphthyridine |

| 1. n-BuLi, THF2. Acetone | Base-catalyzed condensation | 2-(2-Hydroxy-2-methylpropyl)-3-methyl-1,6-naphthyridine |

| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Condensation | 2-(2-(Dimethylamino)vinyl)-3-methyl-1,6-naphthyridine |

| 1. NBS, CCl₄2. PPh₃3. Base, Benzaldehyde | Wittig reaction sequence | 2-(2-Phenylvinyl)-3-methyl-1,6-naphthyridine |

Computational and Theoretical Investigations of 2,3 Dimethyl 1,6 Naphthyridine

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Comprehensive DFT studies on 2,3-Dimethyl-1,6-naphthyridine are not documented in the searched scientific literature. Such studies would typically involve geometry optimization, analysis of frontier molecular orbitals (HOMO-LUMO), and the mapping of molecular electrostatic potential surfaces to predict the molecule's stability and reactive sites. While theoretical studies have been performed on related structures, such as 8-hydroxy-1,6-naphthyridin-5(6H)-one derivatives, this data is not directly transferable to the 2,3-dimethyl isomer nih.gov.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters, such as bond lengths and angles, for this compound are not available in the reviewed literature. This foundational analysis is the first step in any computational study and is crucial for all subsequent property calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the resulting energy gap, for this compound. This analysis is vital for understanding the electronic transitions, chemical reactivity, and kinetic stability of a molecule.

Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This visualization is used to identify the electron-rich and electron-poor regions of a molecule, which is key to predicting sites for electrophilic and nucleophilic attack.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis predictions)

The scientific literature lacks reports on the theoretical simulation of the Nuclear Magnetic Resonance (NMR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. These simulations are instrumental in interpreting experimental spectra and confirming molecular structures.

Non-Linear Optical (NLO) Property Calculations

No specific research detailing the calculation of non-linear optical (NLO) properties for this compound could be located. Such studies would determine the potential of the compound for applications in optoelectronics and photonics.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are developed to correlate the chemical structure of compounds with their physical, chemical, or biological properties. There are no QSPR studies in the available literature that include this compound in their dataset to predict any specific properties.

Molecular Docking and Binding Mode Predictions (for interactions with non-biological targets or general chemical interactions, not clinical)

However, based on the general principles of coordination chemistry and computational modeling of related heterocyclic compounds, a theoretical framework for predicting the binding behavior of this compound can be established. Computational methods such as Density Functional Theory (DFT) and molecular docking are powerful tools to elucidate these interactions.

Theoretical Framework for Binding Mode Predictions:

The this compound molecule possesses two nitrogen atoms within its aromatic rings, which are potential sites for coordination with electron-deficient species, such as metal ions. The nitrogen atom at the 1-position and the nitrogen at the 6-position present distinct electronic and steric environments.

DFT calculations would be instrumental in determining the molecular electrostatic potential (MEP) of this compound. The MEP map would highlight the regions of negative potential, primarily localized around the nitrogen atoms, indicating their propensity to act as Lewis bases and coordinate to metal centers. The presence of the two methyl groups at the 2 and 3-positions would influence the electron density distribution and steric accessibility of the adjacent nitrogen atom at the 1-position.

Hypothetical Molecular Docking Scenarios:

In the absence of specific studies, we can propose hypothetical molecular docking scenarios to illustrate the potential binding modes of this compound with non-biological targets.

Coordination to Metal Ions: Molecular docking simulations could be employed to predict the binding affinity and geometry of this compound with various metal ions (e.g., Cu²⁺, Zn²⁺, Pd²⁺). The simulations would likely explore the formation of monodentate and bidentate coordination complexes. In a monodentate fashion, the ligand would bind to the metal center through one of its nitrogen atoms. In a bidentate mode, the molecule could potentially bridge two metal centers or chelate a single metal ion, although the rigid naphthyridine backbone makes chelation to a single metal center less likely than with more flexible ligands. The binding energy calculations from these simulations would provide a quantitative measure of the stability of the resulting complexes.

Interaction with Metal Surfaces: The adsorption and binding mode of this compound on metal surfaces (e.g., gold, platinum, copper) could also be investigated using molecular docking and molecular dynamics simulations. These studies would predict the preferred orientation of the molecule on the surface, the nature of the interactions (e.g., physisorption vs. chemisorption), and the binding energy. The orientation would likely be influenced by the interplay between the π-system of the aromatic rings and the metal surface, as well as the coordination of the nitrogen atoms to surface metal atoms.

Predicted Binding Geometries and Energies (Hypothetical Data):

The following table presents hypothetical data that could be generated from molecular docking studies to illustrate the predicted binding energies and key interactions of this compound with representative non-biological targets.

| Target | Predicted Binding Mode | Key Interactions | Hypothetical Binding Energy (kcal/mol) |

| Cu²⁺ Ion | Monodentate (via N1) | N1-Cu coordination | -25.5 |

| Cu²⁺ Ion | Monodentate (via N6) | N6-Cu coordination | -28.2 |

| Pd²⁺ Ion | Monodentate (via N1) | N1-Pd coordination | -35.8 |

| Pd²⁺ Ion | Monodentate (via N6) | N6-Pd coordination | -38.1 |

| Gold (111) Surface | Planar adsorption | π-stacking, N-Au interaction | -15.3 |

| Platinum (111) Surface | Tilted adsorption | N-Pt coordination, C-H···Pt interactions | -18.7 |

Table 1: Hypothetical Molecular Docking Data for this compound with Non-Biological Targets. This interactive table showcases predicted binding modes, key interactions, and hypothetical binding energies.

Detailed Research Findings (General Insights from Related Systems):

While specific data for this compound is lacking, research on similar bidentate nitrogen-containing heterocyclic ligands in coordination chemistry and materials science provides valuable insights.

Ligand Bite Angle and Coordination Geometry: The distance between the nitrogen atoms in the 1,6-naphthyridine (B1220473) scaffold dictates the "bite angle" when it acts as a chelating ligand. This geometric constraint significantly influences the coordination geometry around a metal center and the stability of the resulting complex.

Steric and Electronic Effects of Substituents: The methyl groups in this compound would exert both steric and electronic effects. Electronically, methyl groups are weakly electron-donating, which would increase the basicity of the nitrogen atoms and potentially enhance their coordination ability. Sterically, the methyl group at the 2-position could hinder the approach of bulky metal centers or other ligands to the N1 atom.

Supramolecular Assembly: Naphthyridine derivatives are known to participate in the formation of supramolecular structures through hydrogen bonding (if appropriate functional groups are present) and π-π stacking interactions. Computational studies on these systems help in understanding the forces driving the self-assembly process and in designing novel materials with desired topologies and properties.

Coordination Chemistry of Naphthyridine Ligands

Ligand Design Principles for Naphthyridine-Based Systems

The design of ligands is crucial for tuning the properties of metal complexes, including their geometry, stability, and catalytic activity. For naphthyridine-based systems, several key principles apply:

Nitrogen Atom Positioning: The relative positions of the two nitrogen atoms in the bicyclic structure define the ligand's bite angle and its ability to act as either a chelating or a bridging ligand. richmond.edu In 1,6-naphthyridine (B1220473), the nitrogen atoms are located in different rings and are not positioned for simple chelation to a single metal center in a mononuclear complex, making it more suited for forming polynuclear structures or acting as a monodentate ligand.

Substituent Effects: The introduction of substituents, such as the two methyl groups in 2,3-Dimethyl-1,6-naphthyridine, significantly impacts the ligand's properties. Methyl groups are electron-donating, which increases the electron density on the naphthyridine ring system and enhances the Lewis basicity of the nitrogen atoms. This increased basicity can lead to stronger metal-ligand bonds.

Steric Hindrance: The methyl groups at the C2 and C3 positions introduce steric bulk. This can influence the coordination geometry around the metal center, potentially preventing the coordination of other bulky ligands and affecting the accessibility of the metal's active site in catalytic applications.

Bridging Capabilities: The geometry of 1,6-naphthyridine makes it an excellent candidate for bridging two or more metal centers, leading to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks. rsc.org The specific substitution pattern can further tune the distance and orientation between connected metal ions.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are limited, general methodologies for preparing naphthyridine-metal complexes are well-established. The synthesis typically involves the direct reaction of the naphthyridine ligand with a metal salt in a suitable solvent.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the coordination of the ligand by observing shifts in the signals of the naphthyridine protons and carbons upon binding to a metal center.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C=C bonds in the naphthyridine ring can provide evidence of coordination.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.

Mononuclear and Polynuclear Naphthyridine Complexes

Naphthyridine ligands are versatile and can form both mononuclear and polynuclear complexes depending on the isomer and reaction conditions. richmond.edu

Mononuclear Complexes: While the distant nitrogen atoms of the 1,6-naphthyridine scaffold are not ideal for chelation, functionalization of the scaffold can create multidentate ligands capable of forming stable mononuclear complexes. For instance, a 2,2′-pyridyl-1,6-naphthyridine ligand can act as a tridentate ligand to a single rhenium center. richmond.edu

Polynuclear Complexes: The 1,6-naphthyridine skeleton is well-suited to act as a spacer ligand, bridging multiple metal centers to form polynuclear assemblies. A notable example involves the related 2,2′-bi-1,6-naphthyridine ligand, which reacts with cobalt(II), zinc(II), and cadmium(II) salts to create two-dimensional planar frameworks. rsc.org These frameworks can interpenetrate to form complex supramolecular architectures. rsc.org

Binding Modes and Coordination Geometries

The way a 1,6-naphthyridine ligand binds to a metal dictates the final geometry of the complex.

Monodentate Coordination: The ligand can bind to a single metal ion through one of its nitrogen atoms.

Bridging Coordination: More commonly, the ligand uses both nitrogen atoms to bridge two different metal centers. This is a key feature in the construction of coordination polymers. rsc.org

The coordination geometry around the metal ion is determined by the metal's preferred coordination number and the steric and electronic properties of all ligands involved. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For example, in the 2D frameworks formed with 2,2′-bi-1,6-naphthyridine, the metal ions adopt a tetrahedral geometry. rsc.org

Applications of Naphthyridine-Metal Complexes in Catalysis

Metal complexes containing naphthyridine ligands have been explored for various catalytic applications, leveraging the ability of the ligand to stabilize the metal center and modulate its reactivity. researchgate.netchemimpex.com Although catalytic studies specifically employing this compound complexes are not extensively documented, the applications of other naphthyridine-based systems provide insight into their potential.

Homogeneous Catalysis (e.g., C-H bond activation, hydrogenation)

Naphthyridine-metal complexes are active in several homogeneous catalytic processes.

Hydrogenation: The hydrogenation of heteroaromatic compounds is a significant transformation in organic synthesis. Ruthenium complexes have been successfully used for the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines. nih.gov More relevant to the 1,6-isomer, a study demonstrated the selective hydrogenation of either ring of various acs.orgescholarship.org-naphthyridine substrates using either a homogeneous ruthenium catalyst or a heterogeneous palladium catalyst, showcasing catalyst-controlled regioselectivity. acs.org

C-H Bond Activation: Directing groups are often employed to achieve site-selective C-H bond activation. nih.gov N-heterocycles like pyridine (B92270) and related scaffolds can act as directing groups, guiding a transition metal catalyst to a specific C-H bond. While specific examples using this compound are scarce, the principle suggests its potential in directing functionalization reactions on substrates where it is incorporated.

Photocatalytic Reactions

The electronic properties of naphthyridine ligands make them suitable for applications in photocatalysis, particularly in complexes with metals like ruthenium and iridium. These complexes can absorb light and initiate redox reactions. While research into the photocatalytic applications of this compound complexes is not prominent, related N-heterocyclic pincer ligands have been used in ruthenium complexes for the catalytic hydrogenation of CO₂ to methanol, a key reaction for carbon capture and utilization. digitellinc.com The ability to tune the electronic structure of the naphthyridine ring through substitution suggests that ligands like this compound could be tailored for specific photocatalytic processes.

Small Molecule Activation

The activation of small, abundant molecules such as dihydrogen (H₂), carbon dioxide (CO₂), and oxygen (O₂) is a cornerstone of modern catalysis, with significant implications for sustainable energy and chemical synthesis. Research in this area often involves the design of sophisticated ligand scaffolds that can support reactive metal centers, facilitating the cleavage of strong chemical bonds within these small molecules. Naphthyridine ligands, with their dual nitrogen donor sites, are often explored for their ability to form binuclear metal complexes, where the proximity of two metal centers can lead to cooperative reactivity and unique activation modes.

However, the electronic and steric properties of the ligand play a crucial role in determining the reactivity of the resulting metal complex. The specific substitution pattern of this compound, with methyl groups adjacent to one of the nitrogen donors, would be expected to influence its coordination behavior and the subsequent reactivity of its metal complexes. Without experimental data, any discussion of its potential for small molecule activation would be purely speculative and fall outside the scope of this scientifically rigorous article.

Future research in this area would be necessary to elucidate the coordination chemistry of this compound and to explore the potential of its metal complexes in the catalytic activation of small molecules. Such studies would involve the synthesis and structural characterization of these complexes, followed by detailed reactivity studies with various small molecule substrates.

Due to the current absence of specific research data, it is not possible to provide detailed research findings or interactive data tables on the small molecule activation by complexes of this compound.

Advanced Applications in Materials Science and Emerging Technologies

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The intrinsic electronic properties of the naphthyridine core make it an excellent component for luminescent materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). Naphthyridine derivatives have been successfully employed as electron-accepting moieties in donor-acceptor (D-A) type molecules, which are crucial for creating efficient thermally activated delayed fluorescence (TADF) emitters. acs.orgresearchgate.net These materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs.

Fused polycyclic 1,6-naphthyridines, in particular, exhibit interesting optical and electrochemical properties that make them promising as organic luminescent materials. nih.gov Research has demonstrated that by pairing a naphthyridine acceptor with various electron-donating units like phenoxazine, phenothiazine, or carbazole, it is possible to achieve high external quantum efficiencies (EQEs). For instance, OLEDs based on TADF emitters with a 1,5-naphthyridine (B1222797) acceptor have achieved high EQEs of 29.9% and 25.8%. researchgate.net

Furthermore, naphthyridine derivatives serve as effective ligands in phosphorescent iridium(III) complexes used as emitters in OLEDs. These complexes can display tunable emission wavelengths from green to red and achieve outstanding device performance. rsc.org High-performance OLEDs using such complexes have demonstrated EQEs exceeding 30% with minimal efficiency roll-off, a critical factor for practical applications. rsc.orgacs.org The high fluorescence quantum yields of naphthyridine-based oligomers, sometimes approaching 1.0, further underscore their potential as emitters in high-performance OLEDs. researchgate.net

Table 1: Performance of OLEDs Incorporating Naphthyridine-Based Emitters This table is interactive. You can sort and filter the data.

| Emitter Type | Naphthyridine Isomer | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| TADF Emitter | 1,5-Naphthyridine | 29.9% | 33,540 | Not Specified | researchgate.net |

| TADF Emitter | 1,5-Naphthyridine | 25.8% | 14,480 | Not Specified | researchgate.net |

| Iridium(III) Complex | 1,5-Naphthyridin-4-ol | 31.48% | > 44,300 | Pure Red | acs.org |

| Iridium(III) Complex | Naphthyridine-based | 32.3% | 242,548 | Green | rsc.org |

| TADF Emitter | 1,8-Naphthyridine (B1210474) | 20.9% | Not Specified | Green | researchgate.net |

| Oligonaphthyridine | 1,8-Naphthyridine | Not Specified (Current Eff: 1.2 cd/A) | 250 | Yellow | researchgate.net |

Photovoltaic Devices and Solar Cell Components

The application of naphthyridine derivatives extends to photovoltaic technologies, most notably in dye-sensitized solar cells (DSSCs). researchgate.net DSSCs are a type of low-cost, thin-film solar cell that relies on a molecular dye (sensitizer) to absorb sunlight. wikipedia.org The electronic properties of the sensitizer (B1316253) are critical for efficient light harvesting and electron injection into a semiconductor material like titanium dioxide (TiO₂). dergipark.org.trmdpi.com

Ruthenium-based complexes are among the most efficient sensitizers used in DSSCs, and the 1,6-naphthyridine (B1220473) scaffold can be used as a ligand within these organometallic dyes. mdpi.comnih.gov The ability of the naphthyridine unit to be chemically modified allows for the fine-tuning of the dye's absorption spectrum and electrochemical properties to better match the solar spectrum and facilitate charge transfer.

Moreover, naphthyridine units have been incorporated directly into the backbone of semiconducting polymers. For example, a poly[1,5-naphthyridine-(3-hexylthiophene)] copolymer has been synthesized and explored for use in polymer-sensitized solar cells. mdpi.com In such architectures, the electron-deficient naphthyridine component can enhance charge separation and transport, which are key processes for achieving high power conversion efficiency in organic solar cells.

Sensors and Sensing Technologies (e.g., metal ion sensors)

The nitrogen atoms within the 1,6-naphthyridine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property has been widely exploited to develop highly selective and sensitive chemosensors. These sensors typically operate via a change in their optical properties, such as fluorescence or color, upon binding to a target analyte. researchgate.net

Naphthyridine-based fluorescent sensors have been designed for the detection of various environmentally and biologically important metal ions. For example, a sensor for cadmium ions (Cd²⁺) was developed that exhibits fluorescence enhancement and a red-shift upon forming a binuclear complex with the ion. researchgate.net Another class of 2,7-naphthyridine (B1199556) derivatives functions as colorimetric and fluorescent "turn-off" chemosensors for nickel ions (Ni²⁺), with limits of detection (LOD) as low as 0.2 µM, which is well below the permissible level in drinking water set by the EPA. researchgate.net

The versatility of this scaffold is further demonstrated by its use in detecting heavy metal ions like chromium (Cr³⁺) through spectroscopic studies of its rhenium(I) complexes. researchgate.net Beyond metal ions, naphthyridine receptors have been functionalized onto nanoparticles to create fluorescent nanosensors for the selective detection of guanosine (B1672433) nucleotides, achieving an LOD of 150 ng/ml for cyclic guanosine monophosphate (cGMP). nih.gov This highlights their potential in complex biological sensing applications.

Table 2: Examples of Naphthyridine-Based Chemical Sensors This table is interactive. You can sort and filter the data.

| Sensor Base | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| 1,8-Naphthyridine derivative | Cd²⁺ | Fluorescence enhancement & red-shift | 0.77 ppb | researchgate.net |

| 2,7-Naphthyridine derivative | Ni²⁺ | Fluorescence "Turn Off" / Colorimetric | 0.2 - 0.5 µM | researchgate.net |

| 1,8-Naphthyridine receptor | Guanosine nucleotides | Fluorescence quenching | 150 ng/ml (for cGMP) | nih.gov |

| 2,7-Dimethyl-1,8-naphthyridine Complex | Cr³⁺ | Spectroscopic changes | Not specified | researchgate.net |

| Rhodamine-based sensor | Fe³⁺, Al³⁺, Cr³⁺, Hg²⁺ | Fluorescence "Turn On" | 10.2 - 73.3 nM | nih.gov |

Supramolecular Chemistry and Self-Assembly Systems

The rigid structure and specific interaction sites of the 1,6-naphthyridine core make it a powerful building block in the field of supramolecular chemistry. researchgate.net This branch of chemistry focuses on the non-covalent interactions between molecules to form larger, well-organized structures.

Molecular Receptors and Host-Guest Systems

Naphthyridine derivatives are frequently used as scaffolds for constructing molecular tweezers and highly selective molecular receptors. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic surface can engage in π-π stacking interactions. This allows for the precise recognition of guest molecules. These host-guest systems are fundamental to applications such as drug delivery, catalysis, and chemical sensing. For example, donor-acceptor systems using a naphthyridine moiety have been successfully applied in host-guest systems for OLEDs. acs.org

Polymer Architectures

Incorporating 1,6-naphthyridine into polymer formulations can lead to advanced materials with enhanced properties. chemimpex.com When the rigid, planar naphthyridine unit is integrated into a polymer backbone, it can significantly improve the material's thermal stability and mechanical strength. The resulting polymers often exhibit unique electronic and optical properties derived from the naphthyridine core. Tetrahydro-1,6-naphthyridine scaffolds have been used as foundational structures for creating chemical libraries, demonstrating their robustness and utility in synthesizing a diverse range of functional molecules that could be polymerized. nih.gov

Mechanoresponsive Materials Utilizing Naphthyridine Scaffolds

Mechanoresponsive materials are a class of "smart" materials that change their properties, often optical, in response to mechanical stimuli such as grinding, stretching, or pressure. A common phenomenon in this area is piezofluorochromism, where a material changes its fluorescence color upon the application of mechanical force. This effect often arises from force-induced changes in the molecular packing and the degree of intermolecular π-π stacking.

While direct reports on the mechanoresponsive properties of 2,3-Dimethyl-1,6-naphthyridine are not widespread, the fundamental structure of the naphthyridine scaffold possesses characteristics that make it a promising candidate for designing such materials. Its rigid, planar aromatic structure is conducive to forming ordered π-stacked arrangements in the solid state. Mechanical force could disrupt this packing, altering the electronic interactions between adjacent molecules and thereby changing the material's fluorescence emission. The strategic placement of substituents, such as the dimethyl groups on the 2,3-positions, could be used to fine-tune these packing arrangements and enhance the mechanoresponsive effect.

Organic Field-Effect Transistors (OFETs)

A thorough review of current research reveals a notable absence of studies detailing the use of this compound as a semiconductor material in Organic Field-Effect Transistors (OFETs). OFETs are a key component of next-generation flexible electronics, and the performance of these devices is heavily reliant on the properties of the organic semiconductor used.

Researchers are continuously exploring new molecular structures to enhance the performance of OFETs, focusing on parameters such as charge carrier mobility, on/off ratio, and operational stability. While other nitrogen-containing heterocyclic compounds have shown promise in this area, there is no available data from research findings to suggest that this compound has been synthesized, characterized, and tested for its charge transport capabilities in an OFET device.

Consequently, there are no available data tables summarizing key performance metrics such as hole or electron mobility, threshold voltage, or on/off current ratios for OFETs based on this compound. The scientific community has yet to publish research that would provide the necessary data to evaluate its potential in this specific application. Further exploratory synthesis and characterization would be required to determine if this compound holds any promise for the field of organic electronics.

Future Research Directions and Perspectives in 2,3 Dimethyl 1,6 Naphthyridine Chemistry

Development of Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. For 2,3-Dimethyl-1,6-naphthyridine, a shift away from traditional multi-step, high-temperature syntheses that often employ harsh reagents is a primary objective.

Future research should focus on developing eco-friendly synthetic methodologies. tandfonline.com This includes the exploration of multicomponent reactions (MCRs) , which offer the advantage of constructing complex molecules like this compound in a single step from three or more starting materials, thereby increasing atom economy and reducing waste. rsc.org Investigating catalyst-free reactions in aqueous media represents another promising direction, as it eliminates the need for expensive and potentially toxic metal catalysts and organic solvents. nih.gov

Furthermore, the application of alternative energy sources such as microwave irradiation has already shown promise in the synthesis of related naphthyridine isomers, often leading to significantly reduced reaction times and improved yields. researchgate.net The development of solid-phase synthesis or fluorous-phase techniques could also facilitate easier purification and product isolation, further enhancing the sustainability of the synthetic process. A key goal will be to design routes that utilize readily available, non-toxic starting materials and generate minimal byproducts.

Table 1: Comparison of Conventional vs. Future Sustainable Synthetic Approaches

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Solvents | Toxic organic solvents | Water, green solvents, or solvent-free conditions |

| Catalysts | Heavy metal catalysts | Catalyst-free, biocatalysts, or recyclable catalysts |

| Methodology | Multi-step, low atom economy | One-pot, multicomponent reactions, high atom economy |

| Energy Input | High temperature, long reaction times | Microwave-assisted, photochemical, ambient temperature |

| Waste | Significant hazardous waste | Minimal waste, biodegradable byproducts |

Exploration of Novel Reactivity and Unconventional Transformations

A deeper understanding of the inherent reactivity of the this compound core is essential for unlocking its full potential. Future research will likely focus on elucidating its behavior in a variety of chemical transformations, moving beyond established methods to explore unconventional reactivity patterns.

One area of interest is the selective functionalization of the naphthyridine ring system. Given the electronic nature of the pyridine (B92270) rings, exploring both electrophilic and nucleophilic substitution reactions will be crucial. The reactivity of the 2,3-dimethyl groups themselves presents another avenue for exploration. For instance, selective oxidation, halogenation, or metalation of these methyl groups could provide handles for further derivatization, leading to a diverse library of novel compounds. nih.gov

Moreover, the application of modern synthetic techniques such as C-H activation could provide direct and atom-economical routes to functionalized this compound derivatives, avoiding the need for pre-functionalized starting materials. Investigating its participation in pericyclic reactions, such as cycloadditions, could also lead to the synthesis of novel fused heterocyclic systems with unique three-dimensional structures. ekb.eg The study of its coordination chemistry with various metals could also reveal novel catalytic properties.

Design of Advanced Materials with Tunable Properties

The rigid, planar structure and the presence of nitrogen atoms in this compound make it an attractive building block for the design of advanced materials with tailored electronic and photophysical properties. Some fused polycyclic 1,6-naphthyridines are already known to exhibit interesting optical and electrochemical properties, making them promising candidates for organic luminescence materials. nih.gov

Future research should focus on leveraging the 2,3-dimethyl substitution pattern to fine-tune these properties. For example, derivatization of the methyl groups or the naphthyridine core could be used to modulate the HOMO-LUMO gap, leading to materials with specific absorption and emission characteristics. This could pave the way for their application in organic light-emitting diodes (OLEDs) , chemical sensors, and photoredox catalysts.

The ability of the nitrogen atoms to coordinate with metal ions also suggests potential applications in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity. The design of liquid crystalline materials incorporating the this compound core could also be a fruitful area of investigation.

Table 2: Potential Applications of this compound-Based Materials

| Material Type | Potential Application | Tunable Property |

| Organic Luminophores | OLEDs, fluorescent probes | Emission wavelength, quantum yield |

| Metal-Organic Frameworks | Gas storage, catalysis | Porosity, active sites |

| Coordination Polymers | Sensors, conductive materials | Electronic conductivity, host-guest interactions |

| Liquid Crystals | Display technologies | Mesophase behavior, optical anisotropy |

Integration with Emerging Technologies in Chemical Science

The advancement of chemical research is often driven by the adoption of new technologies. For this compound, integrating its synthesis and study with emerging technologies will be key to accelerating discovery and enabling new applications.

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. noelresearchgroup.com Developing continuous-flow synthetic routes to this compound and its derivatives would not only make their production more efficient and scalable but also allow for the safe handling of hazardous reagents and intermediates. beilstein-journals.org

Photocatalysis is another rapidly developing field that could be applied to the chemistry of this compound. Visible-light-mediated reactions could enable novel transformations that are not accessible through traditional thermal methods. beilstein-journals.org Furthermore, the development of automated synthesis platforms, coupled with machine learning algorithms for reaction optimization, could dramatically accelerate the discovery of new derivatives with desired properties.

Theoretical and Experimental Synergy for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound and its derivatives requires a close interplay between theoretical and experimental approaches. Computational chemistry can provide valuable insights that guide experimental work, while experimental data is essential for validating and refining theoretical models.

Future research should leverage quantum chemical calculations, such as Density Functional Theory (DFT) , to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. nih.gov These calculations can help in understanding its reactivity, predicting the outcomes of chemical reactions, and designing molecules with specific photophysical properties. For example, theoretical studies can elucidate the relative stabilities of different isomers and conformers, and model their interaction with solvents or biological targets. nih.gov

This theoretical work must be complemented by rigorous experimental characterization. Advanced spectroscopic techniques, including multidimensional NMR and time-resolved fluorescence spectroscopy, can provide detailed information about the structure and dynamics of these molecules. X-ray crystallography will continue to be an indispensable tool for unambiguously determining their three-dimensional structures in the solid state. nih.govnih.gov The synergy between these computational and experimental methods will be crucial for building a robust understanding of this compound chemistry and guiding the rational design of new functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dimethyl-1,6-naphthyridine derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions or cyclization strategies. For example, 1,6-naphthyridines can be formed through the reaction of 4-aminopyridinones with aromatic aldehydes or ketones in the presence of acid catalysts (e.g., C-SO3H) under aqueous conditions . Microwave-assisted synthesis has also been explored for eco-friendly preparation, reducing reaction times and improving yields (e.g., cyclization of 2-(4-cyano-3-pyridyl)propionitrile under controlled conditions) .

Q. How can spectroscopic methods be employed to characterize this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and methyl group positions. For instance, amino-substituted 1,6-naphthyridines show distinct shifts for NH2 and methyl protons .

- Mass Spectrometry : To determine molecular weight and fragmentation patterns, particularly for derivatives like ethyl 5-amino-7-benzylseleno-1,6-naphthyridine carboxylates .

- IR Spectroscopy : To identify functional groups (e.g., C=O stretches in carboxylic acid derivatives) .

Q. What are the primary challenges in achieving regioselectivity during alkylation of 1,6-naphthyridines?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, methylation of 3-(2,6-dichlorophenyl)-7-fluoro-1,6-naphthyridin-2(1H)-one with NaH/MeI predominantly yields the 1-methyl derivative over the 2-methoxy product due to steric hindrance at the oxygen site . Optimizing reaction conditions (e.g., solvent, base strength) is critical to control selectivity.

Advanced Research Questions

Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance reactivity in electrophilic substitution and modulate biological activity. For example:

- Trifluoromethyl groups increase metabolic stability and binding affinity in enzyme inhibition studies .

- Amino groups at position 5 improve antibacterial activity by facilitating hydrogen bonding with target proteins (e.g., ethyl 5-amino-7-benzylseleno derivatives) .

- Data Analysis : Compare IC50 values of analogs with varying substituents to establish structure-activity relationships (SAR).

Q. What strategies resolve contradictions in reaction yields for 1,6-naphthyridine functionalization?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., oxidation vs. substitution). For example:

- In Diels-Alder reactions with pyrimidines, side products like 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine can form due to incomplete oxidation. Using controlled stoichiometry of I2/EtOH minimizes side reactions .

- Contradictory yields in alkylation reactions (e.g., 90% vs. 3% in methylation) are addressed by adjusting temperature and reagent addition rates .

Q. How can computational modeling guide the design of this compound-based inhibitors?

- Methodological Answer :

- Docking Studies : Predict binding modes with target proteins (e.g., dibenzo[b,h][1,6]naphthyridinecarboxamides in kinase inhibition) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability of trifluoromethyl or carboxylic acid derivatives .

- MD Simulations : Evaluate conformational flexibility of tetrahydro-1,6-naphthyridines to optimize pharmacokinetic properties .

Q. What advanced techniques validate the conformational dynamics of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in 5-amino-7-benzylseleno-1,6-naphthyridines, which adopt symmetric conformers .

- Variable-Temperature NMR : Detects dynamic processes like ring inversion in tetrahydro derivatives .

Methodological Tables

Table 1 : Key Synthetic Routes for 1,6-Naphthyridine Derivatives

Table 2 : Biological Activities of Selected Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.